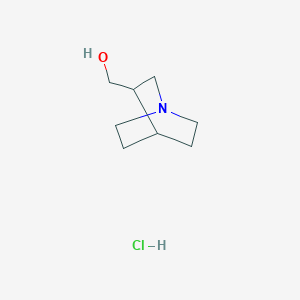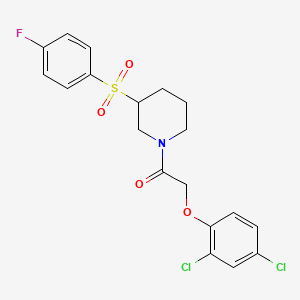![molecular formula C13H14F3NO2 B2577099 N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide CAS No. 2094669-77-7](/img/structure/B2577099.png)
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxypropan-2-yl group and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 2-hydroxypropylamine.
Formation of Intermediate: The first step involves the condensation of 3-(trifluoromethyl)benzaldehyde with 2-hydroxypropylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Similar structure but lacks the trifluoromethyl group.
2-(1,1,1-trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-methacrylate: Contains a trifluoromethyl group but has a different core structure.
Uniqueness
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide is unique due to the presence of both a trifluoromethyl group and a prop-2-enamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the prop-2-enamide moiety allows for versatile chemical modifications.
特性
IUPAC Name |
N-[1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-3-11(19)17-12(2,8-18)9-5-4-6-10(7-9)13(14,15)16/h3-7,18H,1,8H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSBEMVJZYGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)
![N-(3-acetylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2577022.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)

![3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2577028.png)



![N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2577034.png)


